2-Amino-N-isopropylbenzenesulfonamide

Vue d'ensemble

Description

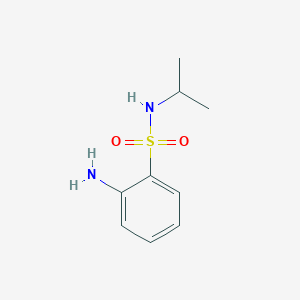

2-Amino-N-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that sulfonamides, a class of compounds to which 2-amino-n-isopropylbenzenesulfonamide belongs, often target enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the action of PABA, which is essential for the production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects the biochemical pathway of DNA synthesis in bacteria . This disruption of the DNA synthesis pathway leads to the inability of the bacteria to replicate, thereby inhibiting their growth .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to the disruption of DNA synthesis . This makes it potentially useful in the treatment of bacterial infections.

Analyse Biochimique

Biochemical Properties

2-Amino-N-isopropylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with histone deacetylase (HDAC) and kinase enzymes, showing inhibitory activity against these enzymes . These interactions are crucial as they can influence the regulation of gene expression and protein function, impacting various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory action on HDAC can lead to changes in gene expression patterns, which can affect cell proliferation and apoptosis . Additionally, its interaction with kinase enzymes can alter cell signaling pathways, impacting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of HDAC and kinase enzymes by binding to their active sites, preventing them from carrying out their normal functions . This inhibition can lead to changes in gene expression and protein activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over time if exposed to light or air . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the metabolic processes, influencing metabolic flux and metabolite levels . For instance, its interaction with HDAC can affect the metabolism of acetyl groups, impacting the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with target enzymes and proteins, influencing its overall biochemical activity.

Activité Biologique

2-Amino-N-isopropylbenzenesulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity primarily as an antibacterial agent. This article delves into its mechanisms of action, research findings, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 214.29 Da. Its structure features a benzene ring substituted with an isopropyl group and an amino group attached to the sulfonamide functional group. This configuration is crucial for its biological reactivity and interactions within biological systems.

This compound acts primarily as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which plays a vital role in bacterial folate synthesis. By mimicking p-aminobenzoic acid (PABA), it disrupts the production of folic acid, essential for bacterial growth and replication. This inhibition leads to impaired DNA synthesis in bacteria, ultimately resulting in bacterial cell death.

Additionally, this compound has been shown to interact with various cellular pathways, influencing gene expression and cellular signaling. For instance, it has effects on histone deacetylases (HDACs), which are involved in regulating gene expression through chromatin remodeling. Such interactions suggest potential applications in cancer therapy, where modulation of HDAC activity can lead to altered cell proliferation and apoptosis.

Antibacterial Properties

The primary application of this compound is in the field of antibacterial therapy . Its effectiveness against various bacterial strains has been documented in several studies:

- In vitro studies demonstrate that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Clinical relevance is highlighted by its potential use in treating infections caused by resistant bacterial strains.

Other Therapeutic Potential

Research indicates that beyond its antibacterial properties, this compound may have implications in:

- Cancer treatment : Due to its interaction with HDACs, there is potential for this compound to be explored as part of therapies targeting specific cancers.

- Anti-inflammatory applications : Preliminary studies suggest that sulfonamide derivatives can modulate inflammatory responses, although more research is needed to establish this effect conclusively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The table below summarizes key characteristics:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 2-Amino-N-(tert-butyl)benzenesulfonamide | 954268-81-6 | 0.96 | Antibacterial |

| 2-Amino-N-ethylbenzenesulfonamide | 98489-77-1 | 0.96 | Antibacterial |

| 2-Amino-N-cyclopropylbenzenesulfonamide | 443987-16-4 | 0.95 | Antibacterial |

| This compound | 761435-31-8 | 1.00 | Antibacterial; HDAC inhibitor |

This table illustrates that while many compounds share structural similarities, the specific configuration of this compound enhances its binding affinity for DHPS, making it particularly effective as an antibacterial agent.

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

- Study on Bacterial Resistance : A study published in Journal of Antimicrobial Chemotherapy highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could be a candidate for further development in combating antibiotic resistance.

- Cancer Cell Line Inhibition : Research conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects, indicating potential for use in cancer therapies.

- Inflammation Modulation : Preliminary findings suggest that this compound may influence inflammatory pathways, warranting further investigation into its role in treating inflammatory diseases .

Propriétés

IUPAC Name |

2-amino-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMDLZQSUMZMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588425 | |

| Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761435-31-8 | |

| Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.